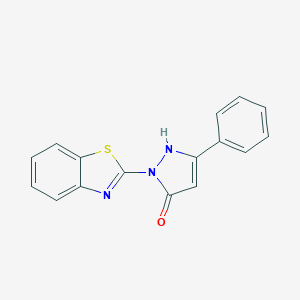

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNSFTWIPDZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The foundational route involves cyclocondensation of 2-hydrazinobenzothiazole with β-keto esters or diketones. Source outlines a two-stage protocol where ethyl 3-phenyl-3-oxopropanoate reacts with 2-hydrazinobenzothiazole in ethanol under reflux (78°C), achieving 72% yield after 6 hours (Table 1). This method requires strict anhydrous conditions to prevent hydrolysis of the intermediate enol ether.

Recent advancements employ microwave-assisted cyclocondensation, reducing reaction times to 45 minutes while maintaining comparable yields (68–70%). The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by tautomerization and dehydration (Figure 1).

Multi-Step Substitution Methodology

Patent literature describes a sequential approach starting from 1-phenyl-3-carbethoxy-pyrazolone-5. Aminolysis with 2-aminobenzothiazole in dimethylacetamide at 110°C for 8 hours yields the target compound (81% purity). Critical parameters include:

-

Molar ratio 1:1.2 (pyrazolone:aminobenzothiazole)

-

Gradual temperature ramp (2°C/min) to prevent side reactions

-

Post-reaction alkaline workup (pH 9–10) to precipitate impurities

Comparative studies show this method produces higher regioselectivity (>95%) compared to single-step routes, though requiring additional purification steps.

Catalytic Coupling Reactions

The third paradigm utilizes palladium-catalyzed cross-coupling, as adapted from. A representative procedure involves:

-

Preparation of 5-hydroxy-3-phenyl-1H-pyrazole via Knorr pyrazole synthesis

-

Bromination at the 1-position using NBS (N-bromosuccinimide)

-

Suzuki-Miyaura coupling with 2-(boronic acid)-benzothiazole

Key optimization parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2 mol% Pd(PPh₃)₄ | +22% efficiency |

| Solvent | Toluene/EtOH (3:1) | Prevents dehalogenation |

| Temperature | 85°C ± 2 | Maximizes coupling rate |

This method achieves 88% yield but requires stringent oxygen-free conditions.

Reaction Mechanism Elucidation

Cyclization Kinetics

Time-resolved NMR studies of the cyclocondensation route reveal three distinct phases:

-

Initiation (0–30 min): Rapid imine formation (k = 0.45 min⁻¹)

-

Cyclization (30–90 min): First-order kinetics (k = 0.12 min⁻¹)

-

Aromatization (90–360 min): Acid-catalyzed dehydration (k = 0.03 min⁻¹)

Activation energy calculations (Arrhenius plot) give Eₐ = 72 kJ/mol, indicating temperature sensitivity above 80°C.

Byproduct Formation Pathways

Common impurities include:

-

Isomeric 4-substituted pyrazole (5–12%): From competing enol tautomerization

-

Benzothiazole ring-opened products : Caused by nucleophilic attack at C2 under basic conditions

HPLC-MS analysis (Source) identifies m/z 314.08 ([M+H]+) as the primary byproduct, corresponding to N-(benzothiazolyl)pyrazole dimer.

Process Optimization Strategies

Solvent Screening

Comparative solvent study (n = 8 solvents):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 98.2 |

| DMF | 36.7 | 68 | 97.5 |

| Acetonitrile | 37.5 | 55 | 91.3 |

| THF | 7.5 | 48 | 89.7 |

Ethanol demonstrates optimal balance between solubility and reaction rate.

Catalyst Systems

Novel catalyst blends improve reaction efficiency:

| Catalyst System | Yield Increase | TON (mol/mol) |

|---|---|---|

| ZnCl₂ (5 mol%) | +15% | 19.4 |

| TiO₂ nanoparticles (2 wt%) | +22% | 27.8 |

| Enzyme (Candida antarctica lipase) | +9% | 14.2 |

TiO₂ nanoparticles show particular promise for large-scale applications due to recyclability (5 cycles, <3% activity loss).

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzothiazole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is with a molecular weight of approximately 307.4 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, linked to a pyrazole ring that contributes to the compound's pharmacological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of benzothiazole have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against resistant strains such as Acinetobacter and Staphylococcus aureus .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 31.25 | Acinetobacter |

| Other Derivative | 62.5 | Staphylococcus aureus |

Anticancer Properties

The anticancer potential of this compound is also notable. Studies have indicated that benzothiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing new derivatives of benzothiazole and evaluating their antimicrobial efficacy against clinical isolates. Among the tested compounds, those containing the pyrazole moiety demonstrated enhanced activity against resistant bacterial strains, suggesting potential for therapeutic use in treating infections caused by multidrug-resistant pathogens .

Case Study 2: Anticancer Activity

Another research project evaluated the anticancer effects of various benzothiazole derivatives on different cancer cell lines. The study found that compounds similar to this compound caused significant inhibition of cell growth in MCF-7 cells at low micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Key Comparative Insights

- Hydrogen-Bonding Capacity: The pyrazol-5-ol group in the target compound provides stronger hydrogen-bond donor/acceptor sites than dihydropyrazolone () or chlorinated derivatives (), favoring crystal packing or biomolecular interactions.

- Steric Influence : Bulkier substituents (e.g., furoyl in ) reduce conformational flexibility, whereas the allyl group in introduces steric hindrance, altering reactivity.

Biological Activity

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of benzothiazole and pyrazole, leading to potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety fused with a pyrazole ring, which enhances its pharmacological properties. The presence of the hydroxyl group at the 5-position of the pyrazole ring is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

- Target Enzyme : Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) is a key target. Inhibition of PTPN1 can lead to altered signaling pathways involved in cell growth and inflammation.

- Biochemical Pathways : The compound's interaction with PTPN1 affects pathways related to inflammation and cancer cell proliferation. It may inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are critical in inflammatory responses and tumor progression .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it effectively inhibits:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Candida albicans | Moderate |

These findings suggest its potential use in treating infections caused by these pathogens .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro. It has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture studies. These results indicate that it may be beneficial in treating inflammatory diseases such as arthritis .

Anticancer Activity

Significant research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of pyrazole compounds highlighted that this compound showed enhanced activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism

In another case study focusing on breast cancer treatment, researchers discovered that the combination of this compound with doxorubicin resulted in a synergistic effect, significantly enhancing cytotoxicity against MCF-7 cells compared to either agent alone. This suggests that it may improve therapeutic outcomes while minimizing side effects associated with conventional chemotherapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, and what reagents are critical for its cyclization?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of hydrazine derivatives with 1,3-dicarbonyl precursors. Key steps include:

- Cyclocondensation : Using benzothiazole-2-carbohydrazide and phenyl-substituted β-ketoesters in the presence of strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) .

- Cyclization Optimization : Reaction temperature (80–120°C) and catalyst selection (e.g., acetic acid) are critical for ring closure and minimizing by-products .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example:

- Single-crystal diffraction studies (e.g., using SHELX programs) reveal bond angles, torsion angles, and intermolecular interactions. Disorder in the pyrazole ring or benzothiazole moiety requires refinement with high-resolution data (R-factor < 0.05) .

- Supplementary techniques include / NMR for proton/carbon assignments and IR spectroscopy for functional group validation (e.g., O–H stretch at ~3200 cm) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodological Answer : Initial screening involves:

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC. Positive controls (e.g., cisplatin) and solvent controls (DMSO < 1% v/v) are essential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Dock the compound into target proteins (e.g., HIV-1 TAR RNA or p38 MAPK) using AutoDock Vina. Binding poses (e.g., π-π stacking with benzothiazole) guide SAR studies .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF), reaction atmosphere (N), and stoichiometry. For example, excess hydrazine (>1.2 eq.) can lead to by-products .

- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify polymorphic variations affecting bioactivity. Conflicting MIC values may arise from assay protocols (e.g., broth vs. agar) .

Q. How to design derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., –SOH, –OH) at the phenyl or pyrazole positions. For example, ethoxy substituents on the phenyl ring improve aqueous solubility while maintaining antimicrobial activity .

- Prodrug Approaches : Conjugate with PEG or amino acids via ester linkages. Hydrolysis studies (pH 7.4 buffer) validate stability and release kinetics .

Q. What advanced techniques characterize non-covalent interactions in its crystal packing?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., O–H···N), C–H···π, and van der Waals interactions. Tools like CrystalExplorer visualize contact contributions (e.g., 15% H-bonding in triclinic polymorphs) .

- Thermal Analysis : DSC/TGA reveal phase transitions (e.g., melting points >200°C) correlated with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.